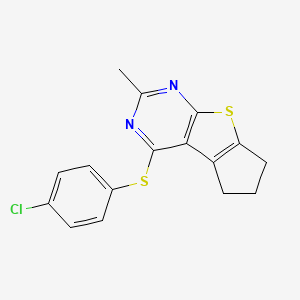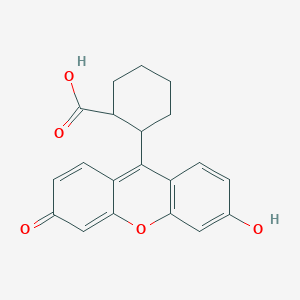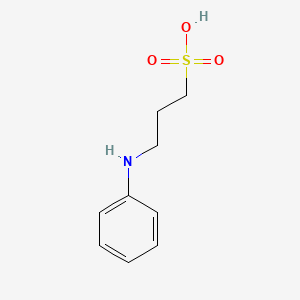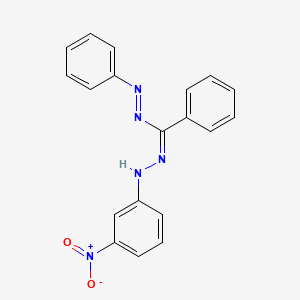
3-bromo-N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, tert-butyl groups, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline, 3,5-ditert-butyl-4-hydroxybenzaldehyde, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The final step involves cyclization of the brominated hydrazone to form the target compound, 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Reduced hydrazides.
Substitution Products: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide
- 3,5-ditert-butyl-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-hydroxybenzohydrazide
Uniqueness
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and tert-butyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H25BrN2O2 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
3-bromo-N-(3,5-ditert-butyl-4-hydroxyphenyl)iminobenzamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-20(2,3)16-11-15(12-17(18(16)25)21(4,5)6)23-24-19(26)13-8-7-9-14(22)10-13/h7-12,25H,1-6H3 |
Clave InChI |
MQGZJWGBRDQTDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11968684.png)
![7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11968686.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968710.png)



![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)


